![molecular formula C15H15NO3S B14683016 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol CAS No. 35717-60-3](/img/structure/B14683016.png)
1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is an organic compound characterized by the presence of both a methylsulfanyl group and a nitrophenyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-nitroacetophenone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in ethanol or another appropriate solvent to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acids, or alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The methylsulfanyl group can be oxidized to form reactive intermediates that may modulate enzyme activity or cellular signaling pathways .
Comparación Con Compuestos Similares
- 2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol .
- 2-methyl-1-[4-(methylsulfanyl)phenyl]-2-(1-pyrrolidinyl)-1-propanone hydrochloride .
- 3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)-prop-2-en-1-one .
Uniqueness: 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35717-60-3 |
|---|---|
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C15H15NO3S/c1-20-14-8-4-12(5-9-14)15(17)10-11-2-6-13(7-3-11)16(18)19/h2-9,15,17H,10H2,1H3 |
Clave InChI |
CPRBFIMOFKNHLQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


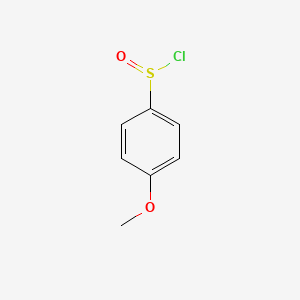
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

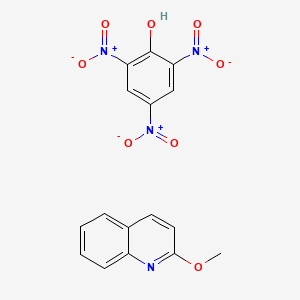
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)


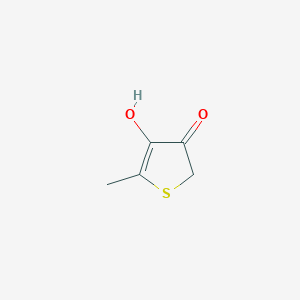
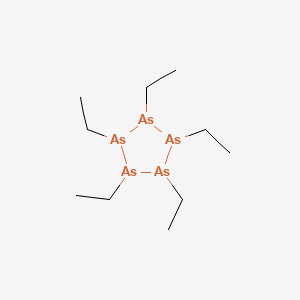
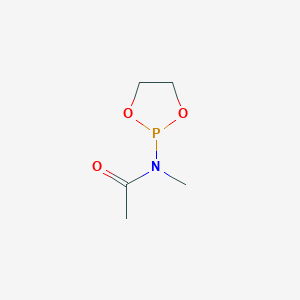



![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
